molecular formula C5H6ClNO2S B1623909 4-aminothiophene-2-carboxylic Acid Hydrochloride CAS No. 89499-33-2

4-aminothiophene-2-carboxylic Acid Hydrochloride

Cat. No.: B1623909
CAS No.: 89499-33-2
M. Wt: 179.63 g/mol
InChI Key: BBBINYOGUKHQRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminothiophene-2-carboxylic acid hydrochloride typically involves the cyclization of carbonyl compounds, nitriles with an active methylene group, and sulfur. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its simplicity and versatility in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Gewald reaction and other cyclization reactions are likely adapted for large-scale synthesis due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-aminothiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-aminothiophene-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-aminothiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes in microbial organisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminothiophene-3-carboxylic acid
  • 2-amino-3-acylthiophenes
  • Thiophene-2-carboxylic acid

Uniqueness

4-aminothiophene-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-aminothiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBINYOGUKHQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424182
Record name 4-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-33-2
Record name 4-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 2
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 3
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 4
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 5
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
4-aminothiophene-2-carboxylic Acid Hydrochloride

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